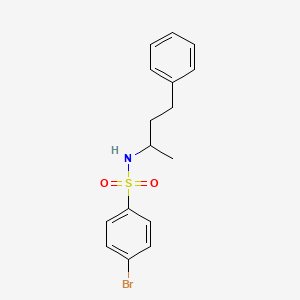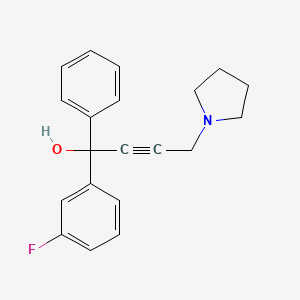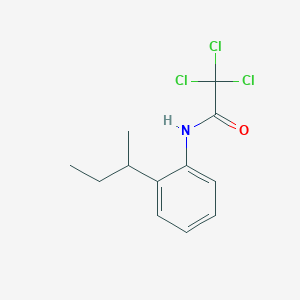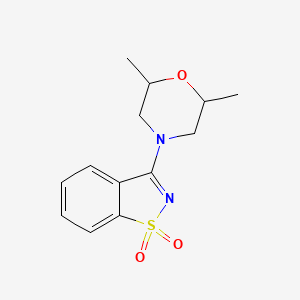
4-bromo-N-(1-methyl-3-phenylpropyl)benzenesulfonamide
Vue d'ensemble
Description
4-bromo-N-(1-methyl-3-phenylpropyl)benzenesulfonamide, also known as BMS-204352, is a selective and potent antagonist of the human protease-activated receptor-1 (PAR-1). PAR-1 is a G protein-coupled receptor that plays an important role in various physiological and pathological processes, such as thrombosis, inflammation, and cancer. Therefore, BMS-204352 has attracted significant attention in the scientific community as a potential therapeutic agent for these diseases.
Mécanisme D'action
PAR-1 is activated by the proteolytic cleavage of its N-terminal domain by various proteases, such as thrombin and matrix metalloproteinases. The activation of PAR-1 triggers a series of intracellular signaling events, including the activation of G proteins and the phosphorylation of intracellular proteins. 4-bromo-N-(1-methyl-3-phenylpropyl)benzenesulfonamide binds to the extracellular domain of PAR-1 and prevents its activation by proteases, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It can inhibit the activation of platelets and the formation of thrombi, which makes it a potential therapeutic agent for the prevention and treatment of thrombosis. In addition, this compound can inhibit the migration and invasion of cancer cells, which suggests its potential as an anti-cancer agent. Moreover, this compound can reduce the inflammatory response in various animal models, which indicates its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(1-methyl-3-phenylpropyl)benzenesulfonamide has several advantages and limitations for laboratory experiments. Its high potency and selectivity against PAR-1 make it a valuable tool compound for studying the biological functions of PAR-1 and its signaling pathways. However, its low solubility and stability in aqueous solutions can limit its use in some experimental settings. In addition, the high cost of this compound can also be a limiting factor for some researchers.
Orientations Futures
There are several future directions for the research on 4-bromo-N-(1-methyl-3-phenylpropyl)benzenesulfonamide. First, further studies are needed to elucidate the molecular mechanisms of its antagonistic activity against PAR-1 and its downstream signaling pathways. Second, the potential therapeutic applications of this compound in thrombosis, inflammation, and cancer need to be further explored in preclinical and clinical studies. Third, the development of more potent and selective PAR-1 antagonists based on the structure of this compound is a promising direction for the design of novel therapeutic agents. Finally, the use of this compound as a tool compound for studying the functions of PAR-1 in various physiological and pathological processes needs to be further explored.
Applications De Recherche Scientifique
4-bromo-N-(1-methyl-3-phenylpropyl)benzenesulfonamide has been extensively studied in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. It has been shown to have potent and selective antagonistic activity against PAR-1, which makes it a promising therapeutic agent for the treatment of thrombosis, inflammation, and cancer. In addition, this compound has been used as a tool compound to study the biological functions of PAR-1 and its signaling pathways.
Propriétés
IUPAC Name |
4-bromo-N-(4-phenylbutan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-13(7-8-14-5-3-2-4-6-14)18-21(19,20)16-11-9-15(17)10-12-16/h2-6,9-13,18H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETFNUQZHWNQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trichloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B3979965.png)
![2-[4-(1-piperidinylcarbonyl)cyclohexyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3979974.png)
![2-[benzyl(methyl)amino]-N-(2-pyridinylmethyl)-2-indanecarboxamide](/img/structure/B3979990.png)
![5,5'-[(3-chlorophenyl)methylene]bis(1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione)](/img/structure/B3979994.png)

![1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B3980013.png)
![N-(2-methoxy-4-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3980016.png)


![N-[1-(1-adamantyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980033.png)
![6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3980038.png)
![N-(2,5-dimethoxyphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B3980048.png)
![N-[1-(4-biphenylyl)ethyl]-2-pyridinecarboxamide](/img/structure/B3980058.png)
